Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate

CAS No.: 107416-80-8

Cat. No.: VC11690953

Molecular Formula: C13H16O6

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107416-80-8 |

|---|---|

| Molecular Formula | C13H16O6 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate |

| Standard InChI | InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3 |

| Standard InChI Key | YHYYCIOQIQUVBX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC |

| Canonical SMILES | CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC |

Introduction

Chemical Identity and Structural Features

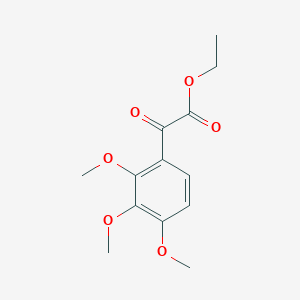

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate (IUPAC name: ethyl 2-(2,3,4-trimethoxyphenyl)-2-oxoacetate) has the molecular formula C₁₃H₁₆O₆ and a molecular weight of 268.26 g/mol. The structure consists of a 2,3,4-trimethoxyphenyl ring linked to a β-ketoester group (Fig. 1). The trimethoxy substitution pattern on the phenyl ring enhances electron density, influencing reactivity in electrophilic substitutions and hydrogen-bonding interactions .

Key structural attributes:

-

Aromatic system: The 2,3,4-trimethoxyphenyl group contributes to steric bulk and electronic effects, which may stabilize transition states in synthetic reactions .

-

β-Ketoester moiety: The ethyl ester and ketone groups enable nucleophilic acyl substitutions and keto-enol tautomerism, critical for coordination chemistry and biological activity .

Synthesis and Optimization

The synthesis of ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate can be inferred from analogous methods for structurally related compounds. A validated approach involves carbodiimide-mediated coupling under anhydrous conditions:

Reaction Protocol

-

Reagents:

-

Procedure:

-

Dissolve 2,3,4-trimethoxyphenylglyoxylic acid and DMAP in dichloromethane at 0°C under nitrogen.

-

Add EDCI·HCl and stir for 30 minutes.

-

Introduce ethanol dropwise, warm to room temperature, and react for 24 hours.

-

Quench with 2M HCl, wash with NaHCO₃ and brine, dry (Na₂SO₄), and purify via recrystallization .

-

-

Yield: Optimized conditions yield ~76% pure product, comparable to similar β-ketoester syntheses .

Critical Parameters

-

Temperature: Maintaining 0°C during EDCI·HCl addition minimizes side reactions.

-

Solvent choice: Dichloromethane’s low polarity favors carbodiimide activation over ester hydrolysis .

-

Catalyst: DMAP accelerates acylation by stabilizing the tetrahedral intermediate .

Physicochemical Properties

Experimental data for the title compound remains limited, but properties can be extrapolated from structurally analogous esters (Table 1) .

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs .

Key observations:

-

The compound is likely a combustible liquid (storage class 10) with a flash point >100°C, requiring precautions against ignition .

-

The trimethoxy groups increase hydrophobicity, limiting aqueous solubility but enhancing lipid membrane permeability .

Reactivity and Functionalization

The β-ketoester group undergoes characteristic reactions:

Keto-Enol Tautomerism

The equilibrium between keto and enol forms (Fig. 2) facilitates:

-

Coordination chemistry: Enolate formation enables chelation with metals like Rh or Ru, useful in asymmetric catalysis .

-

Nucleophilic attacks: The α-hydrogen’s acidity (pKa ~10–12) allows alkylation or Michael additions .

Electrophilic Aromatic Substitution

The electron-rich trimethoxyphenyl ring directs electrophiles to the para position (relative to the ketone), enabling:

-

Nitration: Forms nitro derivatives for explosive or pharmaceutical applications.

-

Sulfonation: Enhances water solubility for biological testing .

Future Directions

-

Biological profiling: Quantify IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).

-

Process optimization: Develop continuous-flow synthesis to improve yield and scalability.

-

Derivatization: Explore sulfonamide or glycoside conjugates for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume